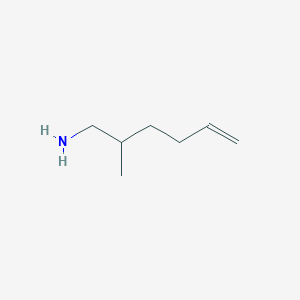

2-Methylhex-5-en-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

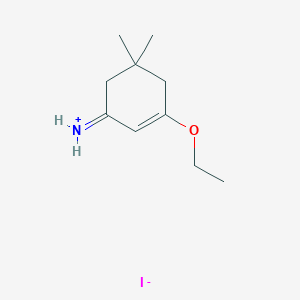

2-Methylhex-5-en-1-amine is an organic compound with the CAS Number: 1339029-84-3 . It has a molecular weight of 113.2 and is typically in liquid form . The IUPAC name for this compound is 2-methyl-5-hexen-1-amine .

Molecular Structure Analysis

The InChI code for 2-Methylhex-5-en-1-amine is 1S/C7H15N/c1-3-4-5-7(2)6-8/h3,7H,1,4-6,8H2,2H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis

2-Methylhex-5-en-1-amine is a liquid . It has a molecular weight of 113.2 .Applications De Recherche Scientifique

Decomposition and Isomerization

The decomposition and isomerization reactions of related radicals have been studied, providing insights into the reaction mechanisms and kinetics. For instance, the 5-methylhex-1-yl radical's decomposition at high temperatures and pressures leads to the formation of various alkenes, with a mechanism involving intramolecular H-transfer reactions (Awan, McGivern, Tsang, & Manion, 2010).

Synthesis of New Classes of Deoxyaminosugars

The compound has been used in the synthesis of new classes of aminosugars. For example, Michael addition reaction with various amines has been utilized to generate gluco- derivatives, indicating its potential in the development of novel aminosugars (Ravindran, Sakthivel, Suresh, & Pathak, 2000).

Atmospheric Chemistry of Amines

A theoretical study focused on the reaction kinetics of amines in the atmosphere, particularly in the context of CO2 capture technologies. The study provides insights into the environmental impact and dispersion of these compounds (Manzoor, Simperler, & Korre, 2015).

Polymerization Studies

The copolymerization of styrene with 5-methylhex-1-ene has been explored, revealing the creation of copolymers with heterogeneous composition and diverse applications (Anderson, Burnett, & Tait, 1962).

Production of Furan-Derived Amines

Research has been conducted on the efficient production of furan-derived amines from related compounds, highlighting the potential for biomass conversion into valuable intermediates (Jiang et al., 2020).

Gel Inhibitor Assisted Dissolution of Polyaniline

The use of 2-methylaziridine as an additive with N-methyl-2-pyrrolidone demonstrated its effectiveness in inhibiting gel formation and enhancing solubility in polymer solutions (Yang & Mattes, 1999).

Electrochemical Synthesis

Electrochemical synthesis involving acetylenic amines and carbon dioxide has been achieved, providing a pathway for producing various compounds while avoiding harmful chemicals (Feroci et al., 2005).

Propriétés

IUPAC Name |

2-methylhex-5-en-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-3-4-5-7(2)6-8/h3,7H,1,4-6,8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDAVAJXFVJEJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylhex-5-en-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2952336.png)

![1-(6-cyclopropylpyridazin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2952337.png)

![8-Bromo-6-chloroimidazo[1,2-a]pyrazine;hydrochloride](/img/structure/B2952339.png)

![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2952342.png)

![4-chloro-3-[(Z)-(4-hydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2952348.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3,5-dimethylisoxazol-4-yl)methanone](/img/structure/B2952358.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2952359.png)